(5-methyl-1,3,4-thiadiazol-2-yl)methanamine;octahydrochloride
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Overview
Description
(5-methyl-1,3,4-thiadiazol-2-yl)methanamine;octahydrochloride is a chemical compound with significant interest in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-methyl-1,3,4-thiadiazol-2-yl)methanamine typically involves the reaction of 2-amino-5-methyl-1,3,4-thiadiazole with suitable reagents. One common method includes the reaction with chloroacetyl chloride in the presence of a solvent like methanol, followed by cyclization with thiourea at reflux temperature . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of (5-methyl-1,3,4-thiadiazol-2-yl)methanamine;octahydrochloride may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process typically includes steps for purification and crystallization to achieve the required quality standards for industrial applications. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(5-methyl-1,3,4-thiadiazol-2-yl)methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product, with temperature, solvent, and pH being critical factors.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, substituted thiadiazoles, and various amine derivatives. These products have diverse applications in different fields of research and industry.
Scientific Research Applications
(5-methyl-1,3,4-thiadiazol-2-yl)methanamine;octahydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (5-methyl-1,3,4-thiadiazol-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The thiadiazole ring is known to interact with enzymes and receptors, modulating their activity. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-amino-5-mercapto-1,3,4-thiadiazole
- (5-methyl-1,3,4-thiadiazol-2-yl)thiazole-2,4-diamine
- (5-methyl-1,3,4-thiadiazol-2-yl)thioacetic acid
Uniqueness
(5-methyl-1,3,4-thiadiazol-2-yl)methanamine;octahydrochloride is unique due to its specific substitution pattern on the thiadiazole ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C20H43Cl8N15S5 |
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Molecular Weight |
937.6 g/mol |
IUPAC Name |
(5-methyl-1,3,4-thiadiazol-2-yl)methanamine;octahydrochloride |
InChI |
InChI=1S/5C4H7N3S.8ClH/c5*1-3-6-7-4(2-5)8-3;;;;;;;;/h5*2,5H2,1H3;8*1H |
InChI Key |
JEYKSYTYAWXQQT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)CN.CC1=NN=C(S1)CN.CC1=NN=C(S1)CN.CC1=NN=C(S1)CN.CC1=NN=C(S1)CN.Cl.Cl.Cl.Cl.Cl.Cl.Cl.Cl |
Origin of Product |
United States |
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